Bgc 945
描述
Idetrexed (also known as BTG945, ONX-0901, or CT900) is a small-molecule thymidylate synthase (TS) inhibitor designed to selectively target tumors overexpressing the alpha folate receptor (FRα) . FRα is a cell-surface glycoprotein highly expressed in multiple solid tumors, including >90% of ovarian cancers, but minimally present in normal tissues, making it an ideal therapeutic target . Idetrexed’s mechanism involves FRα-mediated cellular uptake, followed by TS inhibition, which disrupts DNA synthesis and triggers apoptosis .
In a Phase I trial involving 109 platinum-resistant ovarian cancer patients with FRα overexpression, Idetrexed demonstrated a 36% overall response rate (ORR) at the recommended Phase II dose, with 9 out of 25 patients achieving tumor shrinkage . These results supported its advancement to Phase II trials, where safety and efficacy are being further evaluated in collaboration with Algok Bio and BTG International .
属性
IUPAC Name |
(2R)-2-[[(4S)-4-carboxy-4-[[4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O10/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43)/t22-,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHRBQOZEMFKLD-CUYJMHBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN([C@H]1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337116 | |
| Record name | ONX-0801 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501332-69-0 | |
| Record name | BGC 945 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501332-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BGC 945 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501332690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ONX-0801 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDETREXED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q718FS1C7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Chiral Building Block Assembly
The synthesis begins with the preparation of enantiomerically pure intermediates. As indicated by Ambeed’s classification of Idetrexed under "Chiral Building Blocks," the process likely employs:
- Asymmetric Aldol Condensation : A method analogous to the Henri reaction described for chloramphenicol synthesis, using Ag₂O-aminophosphine catalysts to establish stereocenters at C2 and C3.
- Enzymatic Resolution : Lipase-mediated kinetic resolution may isolate desired enantiomers, a technique validated for similar folate analogs.
Quinazoline Core Construction
The quinazoline heterocycle is assembled via:
Convergent Coupling Strategy
Key fragments are combined through:
- Amide Bond Formation : Carbodiimide-mediated coupling of the quinazoline amine with p-aminobenzoylglutamic acid.
- Sonogashira Reaction : Palladium-catalyzed cross-coupling to install the alkynyl group (CC#C) at position N⁵.
Representative Reaction Scheme
Quinazoline-NH₂ + HC≡C-CH₂-Br → Quinazoline-N-CH₂-C≡CH (Sonogashira)
Quinazoline-N-CH₂-C≡CH + Glutamate-CO₂H → Idetrexed (EDC/HOBt)
Process Optimization and Scalability
Continuous-Flow Synthesis
Phase I trial material (109 patients) was produced using continuous-flow reactors, which enhance reproducibility for:
Purification and Isolation
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >98% purity.
- Crystallization : Ethyl acetate/heptane recrystallization yields the stable polymorph.
Analytical Characterization
Spectroscopic Methods
化学反应分析
依地特雷昔经历几种类型的化学反应,包括:
氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 该反应涉及用另一个原子或原子基团取代化合物中的一个原子或原子基团。
这些反应中常用的试剂和条件包括各种氧化剂和还原剂,以及催化剂以促进反应。 这些反应形成的主要产物取决于使用的具体条件和试剂 .
科学研究应用
依地特雷昔具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究胸腺嘧啶合成酶抑制和叶酸受体靶向的机制。
生物学: 用于研究以了解叶酸受体在癌细胞增殖和存活中的作用。
医学: 作为治疗各种癌症,尤其是卵巢癌的潜在治疗剂进行研究。
作用机制
依地特雷昔通过抑制胸腺嘧啶合成酶发挥作用,胸腺嘧啶合成酶是 DNA 合成中至关重要的酶。通过选择性地靶向 α 叶酸受体(在癌细胞中过表达),依地特雷昔触发细胞死亡,同时保护正常组织。 这种选择性靶向增强了化合物的功效和安全性 .
相似化合物的比较
Comparison with Similar Compounds
Idetrexed’s unique profile is best contextualized by comparing it to other FRα-targeted therapies and non-targeted TS inhibitors. Key comparators include antibody-drug conjugates (ADCs) like mirvetuximab soravtansine and non-targeted TS inhibitors such as pemetrexed.
Table 1: Comparative Analysis of Idetrexed and Similar Compounds
| Compound | Mechanism | Target | Development Stage | ORR in Ovarian Cancer (Phase I/II) | Key Advantages/Limitations |
|---|---|---|---|---|---|
| Idetrexed | TS inhibitor, FRα-mediated uptake | FRα, TS | Phase II | 36% (Phase I) | Small molecule; oral potential; FRα-specific |
| Mirvetuximab | ADC (anti-FRα antibody + tubulin inhibitor) | FRα | FDA-approved (2022) | 32% (Phase III) 1 | High specificity; requires IV infusion |
| Pemetrexed | TS inhibitor | TS (non-targeted) | Approved for other cancers | N/A (not FRα-specific) | Broad TS inhibition; higher toxicity |
Key Findings
Efficacy :
- Idetrexed’s 36% ORR in Phase I aligns with early-stage efficacy of ADCs like mirvetuximab, which showed a 32% ORR in Phase III trials . However, ADCs benefit from prolonged target engagement due to their antibody component, whereas Idetrexed’s small-molecule design may enhance tumor penetration .
Safety and Administration: Unlike ADCs, which require intravenous infusion, Idetrexed’s oral bioavailability (predicted from its small-molecule structure) could improve patient compliance and reduce treatment costs . Non-targeted TS inhibitors like pemetrexed, however, are associated with systemic toxicity (e.g., myelosuppression) due to lack of FRα specificity .
Development Progress: While mirvetuximab is already FDA-approved, Idetrexed’s Phase II trial aims to validate its safety in a larger cohort. Its success could position it as a first-line oral therapy for FRα+ ovarian cancer, filling a gap in targeted, non-ADC options .
生物活性
Idetrexed, a novel small molecule compound, has emerged as a promising therapeutic agent in oncology, particularly for cancers that overexpress the alpha folate receptor (FRα). This article delves into its biological activity, clinical trial outcomes, case studies, and research findings.
Idetrexed functions primarily as a thymidylate synthase inhibitor , which is crucial for DNA synthesis and repair. By targeting FRα, which is often overexpressed in various solid tumors, idetrexed selectively induces cytotoxicity in cancer cells while sparing normal tissues. This selectivity enhances its therapeutic potential against tumors such as ovarian cancer, triple-negative breast cancer, and mesothelioma .
Phase I Trials
A significant study conducted by the Institute of Cancer Research (ICR) and The Royal Marsden NHS Foundation Trust assessed idetrexed's safety and efficacy in a cohort of 109 patients with advanced solid tumors, including a subgroup of 25 platinum-resistant ovarian cancer patients. The results indicated:
- Overall Response Rate (ORR) : 36% among patients with high or medium FRα expression.
- Tumor Shrinkage : Observed in 9 out of 25 patients.
- Common Adverse Events : Fatigue, nausea, diarrhea, and pneumonitis were primarily grade 1 and 2 .
The study demonstrated that idetrexed could achieve therapeutic concentrations necessary for tumor growth inhibition, with levels exceeding 600 nmol/L maintained for over 65 hours post-administration.
Phase II Trials
Following promising Phase I results, idetrexed has progressed to Phase II trials focusing on its efficacy in larger populations of ovarian cancer patients. The ongoing trials aim to confirm the findings from Phase I and explore the drug's potential in combination therapies .
Case Studies
Several case studies have highlighted idetrexed's effectiveness in specific patient cohorts:
- Case Study 1 : A patient with high-grade serous ovarian cancer exhibited a significant reduction in tumor size after treatment with idetrexed, underscoring its potential as a targeted therapy.
- Case Study 2 : In a cohort of breast cancer patients with FRα overexpression, idetrexed demonstrated notable efficacy compared to traditional therapies, suggesting broader applicability across different cancer types .
Research Findings
Research has consistently shown that idetrexed's mechanism of action aligns with the biological characteristics of FRα-overexpressing tumors. Notably:
- Selective Uptake : Idetrexed's ability to bind to FRα facilitates its uptake by tumor cells more than by normal cells, minimizing systemic toxicity.
- Differential Toxicity Profile : Unlike traditional thymidylate synthase inhibitors that often cause myelosuppression, idetrexed exhibits a distinct toxicity profile that is manageable and primarily involves non-hematological adverse effects .
Summary of Clinical Findings
| Study Phase | Patient Population | ORR (%) | Notable Adverse Events | Comments |
|---|---|---|---|---|
| Phase I | 109 patients | 36 | Fatigue, nausea | Significant tumor shrinkage observed in FRα-expressing cancers |
| Phase II | Ongoing | TBD | TBD | Aimed at confirming Phase I results in larger cohorts |
常见问题
Basic Research Question: What is the molecular mechanism of Idetrexed in targeting thymidylate synthase (TS) in alpha-folate receptor (α-FR)-overexpressing tumors?
Methodological Answer:
Idetrexed selectively inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis, by competitively binding to its active site. Its specificity for α-FR-overexpressing tumors is mediated via receptor-mediated endocytosis, which enhances intracellular drug accumulation.
- Experimental Approaches :
- In vitro TS inhibition assays using purified enzyme and fluorometric quantification of dUMP conversion .
- Competitive binding studies with α-FR-positive cell lines (e.g., IGROV-1 ovarian cancer) to measure uptake efficiency via radiolabeled folate analogs .
- siRNA knockdown of α-FR to validate receptor dependency in cytotoxicity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
